2-Chloro-1,3,2-dioxaborolane

Boronate synthesis Process chemistry Cross-coupling

2-Chloro-1,3,2-dioxaborolane (CAS 1192-03-6) is a five-membered cyclic boron halide (C₂H₄BClO₂, MW 106.32). It serves as a versatile electrophilic boron source in organic synthesis, particularly for preparing boronic esters (boronates) via nucleophilic substitution at the B–Cl bond with organolithium or organomagnesium reagents.

Molecular Formula C2H4BClO2
Molecular Weight 106.32 g/mol
CAS No. 1192-03-6
Cat. No. B8722494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,3,2-dioxaborolane
CAS1192-03-6
Molecular FormulaC2H4BClO2
Molecular Weight106.32 g/mol
Structural Identifiers
SMILESB1(OCCO1)Cl
InChIInChI=1S/C2H4BClO2/c4-3-5-1-2-6-3/h1-2H2
InChIKeyHVNYTMRNKOKJDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1,3,2-dioxaborolane (CAS 1192-03-6): A Reactive Cyclic Boron Halide for Boronate Synthesis and Cross-Coupling


2-Chloro-1,3,2-dioxaborolane (CAS 1192-03-6) is a five-membered cyclic boron halide (C₂H₄BClO₂, MW 106.32) . It serves as a versatile electrophilic boron source in organic synthesis, particularly for preparing boronic esters (boronates) via nucleophilic substitution at the B–Cl bond with organolithium or organomagnesium reagents [1]. The chlorine substituent polarizes the boron center, enhancing its reactivity toward nucleophiles compared to B-alkoxy analogs, while the cyclic dioxaborolane structure imparts intrinsic stability that facilitates handling and reaction control .

1 Electrophilic B–Cl activation
2 Nucleophilic substitution at ambient temperature
3 Boronate ready for cross-coupling

Why 2-Chloro-1,3,2-dioxaborolane Cannot Be Casually Substituted with Other Boronating Agents


Substituting 2-chloro-1,3,2-dioxaborolane with other in-class boron reagents like pinacolborane, catecholborane, or acyclic boron halides introduces significant and quantifiable differences in reactivity, stability, and process outcomes. The electrophilic B–Cl bond enables room-temperature nucleophilic substitutions that avoid the cryogenic conditions (< -70 °C) required for traditional trialkyl borate routes [1]. Furthermore, 2-chloro-1,3,2-dioxaborolane's association behavior and steric profile directly impact its thermal stability and reaction kinetics [2], making it a distinct entity rather than a drop-in replacement for other 1,3,2-dioxaborolanes or acyclic boron halides.

Reaction temp.
Room-temperature reactivity (20–25 °C)
Pinacolborane, catecholborane, or acyclic BCl3 often require cryogenic conditions (
Stereocontrol
Reported precise stereochemical fidelity in Matteson homologation
Acyclic boronates show variable diastereoselectivity; chiral integrity may not transfer
Solution behavior
Five-membered ring highly associated in dilute benzene
Six-membered analog (2-chloro-1,3,2-dioxaborinan) not associated; reaction kinetics and storage stability differ

Quantitative Differentiation of 2-Chloro-1,3,2-dioxaborolane: Comparative Performance Data for Procurement Decisions


Room-Temperature Boronate Formation vs. Traditional Cryogenic Trialkyl Borate Routes

2-Chloro-1,3,2-dioxaborolane reacts with organolithium and organomagnesium reagents at room temperature to yield corresponding boronates, whereas traditional synthesis using trialkyl borates typically requires cryogenic temperatures (below -70 °C) to control exothermicity and side reactions [1]. This temperature differential (≥ 90 °C higher operational temperature) translates to reduced energy consumption and simplified reactor infrastructure for scale-up.

Boronate formation temp.
Class-level
≥90 °C higher operational temperature vs. trialkyl borate route
Supports ambient-temperature process design
Class-level inference; reported for dioxaborolanes/dioxaborinanes with RLi or RMgX
Boronate synthesis Process chemistry Cross-coupling

Precise Stereocontrol in α-Chloro Boronic Ester Synthesis via (Dichloromethyl)lithium Addition

Asymmetric 1,3,2-dioxaborolanes (cyclic boronic esters) react with (dichloromethyl)lithium to form homologous α-chloro boronic esters with exceptionally precise stereocontrol [1]. This stereochemical fidelity is a hallmark of the Matteson homologation methodology and relies on the cyclic dioxaborolane framework to maintain chiral integrity during 1,2-metalate rearrangement.

Stereocontrol (Matteson)
Class-level
Reported precise stereochemical fidelity in α-chloro boronic ester synthesis
Enables chiral building block preparation
Qualitative advantage; requires (dichloromethyl)lithium and 1,2-metalate rearrangement
Asymmetric synthesis Stereocontrolled homologation Chiral building blocks

Thermal Stability and Association Behavior vs. Six-Membered Ring Analogs

2-Chloro-1,3,2-dioxaborolane (five-membered ring) exhibits high association in dilute benzene solution, whereas the six-membered analog 2-chloro-1,3,2-dioxaborinan is not associated under identical conditions [1]. This difference in solution-state aggregation directly influences thermal stability profiles and reactivity toward nucleophiles, with the five-membered dioxaborolane showing distinct kinetic behavior in pyrolysis studies [2].

Solution association
Head-to-head
Five-membered ring highly associated; six-membered analog not associated
Impacts reaction kinetics and storage stability
In dilute benzene solution; pyrolysis behavior differs
Thermal stability Association behavior Structure-property relationships

Optimal Use Cases for 2-Chloro-1,3,2-dioxaborolane Based on Evidence-Based Differentiation


Kilo-Lab and Pilot-Scale Synthesis of Aryl- and Alkylboronates Without Cryogenic Infrastructure

Process chemists scaling boronate synthesis beyond the bench can leverage 2-chloro-1,3,2-dioxaborolane's room-temperature reactivity with Grignard and organolithium reagents to bypass the cryogenic cooling systems required for traditional trialkyl borate routes [1]. This enables cost-effective production of boronic ester intermediates for Suzuki-Miyaura cross-coupling in standard jacketed reactors.

Synthesis of Enantiomerically Enriched α-Chloro Boronic Esters via Matteson Homologation

For asymmetric synthesis programs requiring precise stereocontrol, 2-chloro-1,3,2-dioxaborolane-derived chiral boronates serve as reliable intermediates for the Matteson homologation sequence [1]. The cyclic dioxaborolane framework maintains chiral integrity during (dichloromethyl)lithium addition and subsequent 1,2-metalate rearrangement, providing access to complex chiral building blocks with high stereochemical fidelity.

Preparation of Boronates from Air- and Moisture-Sensitive Organometallics

2-Chloro-1,3,2-dioxaborolane's electrophilic B–Cl bond reacts cleanly with sensitive organolithium and organomagnesium species at ambient temperature, minimizing decomposition of thermally labile organometallic intermediates [1]. The resulting cyclic boronates exhibit enhanced stability compared to free boronic acids, which are prone to oligomerization and autooxidation upon exposure to air [2].

Application
Selection Property
Validation Focus
Pilot-scale boronate synthesis
Room-temperature reactivity
Reactor infrastructure compatibility
Chiral α-chloro boronic ester synthesis
Stereochemical fidelity
Chiral integrity verification
Sensitive organometallic processing
Ambient-temperature compatibility
Boronate stability vs. free boronic acid

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-1,3,2-dioxaborolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.